Higor Hydrogen-Bond Donor Count Versus Closest Amide Analogs
N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide possesses two hydrogen-bond donors (the hydroxyl and the amide N–H), whereas both N-(6-bromonaphthalen-2-yl)acetamide and N-(6-bromonaphthalen-2-yl)methanesulfonamide contain only one. This increase in hydrogen-bond donor count can enhance aqueous solubility and alter off-rate kinetics at protein targets [1][2][3].
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | N-(6-bromonaphthalen-2-yl)acetamide: 1; N-(6-bromonaphthalen-2-yl)methanesulfonamide: 1 |
| Quantified Difference | +1 relative to both comparators |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20) |
Why This Matters
Higher hydrogen-bond donor count correlates with improved aqueous solubility and may influence target selectivity, a key criterion for fragment library selection.
- [1] PubChem. (2024). Compound Summary: N-(6-Bromonaphthalen-2-YL)-2-hydroxy-2-methylpropanamide. PubChem CID 53216854. View Source
- [2] PubChem. (2024). Compound Summary: N-(6-Bromo-2-naphthalenyl)acetamide. PubChem CID 42625647. View Source
- [3] PubChem. (2024). Compound Summary: N-(6-Bromonaphthalen-2-YL)methanesulfonamide. PubChem CID 49758834. View Source
